1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride basic properties
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride basic properties
An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride
Introduction
The diazaspiro[5.5]undecane framework is recognized as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This has led to its incorporation into a wide array of therapeutic candidates, targeting conditions from pain and obesity to central nervous system disorders.[1] The specific compound, 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, introduces a carbamate (or oxa-lactam) moiety into the core, further refining its structural and electronic properties.
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. As drug development professionals understand, a thorough characterization of a molecule's fundamental attributes—particularly its basicity, solubility, and stability—is a prerequisite for successful translation from a laboratory curiosity to a viable therapeutic agent. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing robust, field-tested protocols for its empirical characterization. We will dissect the molecule's structure, explain the critical role of its hydrochloride salt form, and detail the experimental methodologies required to validate its performance in a drug development setting.
Section 1: Molecular Structure and Physicochemical Profile
Structural Analysis
The structure of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one is characterized by several key features that dictate its chemical behavior:
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Spirocyclic Core: The spiro fusion of two six-membered rings creates a conformationally restricted system. This rigidity is often advantageous in drug design as it can reduce the entropic penalty upon binding to a target protein.
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Basic Center (N9): The nitrogen at position 9 is a secondary aliphatic amine. This is the primary basic center of the molecule and the site of protonation for the hydrochloride salt. Its accessibility and pKa are critical for aqueous solubility and interaction with biological targets.
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Carbamate Moiety (N3-C2-O1): The nitrogen at position 3 is part of a carbamate functional group. Due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group, the basicity of N3 is significantly suppressed. This group acts as a hydrogen bond acceptor (at the carbonyl oxygen) and potentially a hydrogen bond donor (at the N-H), influencing its solubility and binding characteristics.
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Hydrochloride Salt: The formulation as a hydrochloride salt indicates that the N9 amine has been protonated. This ionic character is fundamental to the compound's physical properties, especially its solubility in aqueous media.[2]
Predicted Physicochemical Properties
A summary of computed physicochemical properties provides a baseline for understanding the molecule's drug-like characteristics. These values are typically used in early-stage development to predict ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₁₆N₂O₂·HCl | Defines the elemental composition and molecular mass. |
| Molecular Weight | 220.70 g/mol | Falls within the range stipulated by Lipinski's Rule of Five for good oral bioavailability. |
| XlogP | ~0.9 | Suggests a balanced lipophilicity, favorable for membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 2 (N-H) | Influences solubility and potential for target binding. |
| Hydrogen Bond Acceptors | 3 (C=O, O, N) | Influences solubility and potential for target binding. |
| Polar Surface Area | 55.4 Ų | Indicates good potential for oral absorption and cell permeability. |
Note: Predicted values are aggregated from cheminformatics tools and databases for similar structures.[3][4]
Section 2: The Role and Properties of the Hydrochloride Salt
The decision to formulate a basic active pharmaceutical ingredient (API) as a salt is a critical step in drug development. For molecules with basic nitrogen centers, the hydrochloride salt is the most common choice.[2]
Rationale for Salt Formation
The primary motivation for creating a hydrochloride salt is to enhance the aqueous solubility and dissolution rate of a poorly soluble free base.[2] By converting the neutral, and often more lipophilic, free base into an ionic salt, its interaction with polar water molecules is significantly improved. This can have a profound impact on bioavailability, particularly for orally administered drugs. Furthermore, crystalline salts often exhibit superior physical stability and handling properties compared to their free base counterparts.[2]
The pKa Rule and Salt Stability
The stability of a salt is governed by the "pKa rule," which states that for a stable ionic salt to form, the pKa of the protonated base should be at least 2-3 units higher than the pKa of the acid.[2] Hydrochloric acid is a strong acid (pKa < 0), ensuring a complete proton transfer to the N9 amine of the spiro-diamine core, resulting in a stable and non-hygroscopic solid.
Section 3: Analysis of Basic Properties
The term "basic properties" in a pharmaceutical context primarily refers to the pKa, the negative logarithm of the acid dissociation constant. The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn governs its solubility, permeability, and target engagement.
Identifying the Basic Centers
While the molecule contains two nitrogen atoms, their electronic environments render their basicities vastly different.
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N9 Amine: As a cyclic secondary amine, this nitrogen is the principal basic center. Its pKa is expected to be in the range of 8-10, typical for such functional groups. It is this nitrogen that will be protonated at physiological pH (7.4).
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N3 Carbamate: The lone pair of electrons on the N3 nitrogen is delocalized by resonance with the adjacent carbonyl oxygen. This delocalization significantly reduces its ability to accept a proton, and its pKa is expected to be very low (likely < 1). For all practical purposes in a physiological context, the N3 nitrogen is considered non-basic.
The protonation equilibrium of the molecule is therefore dominated by the N9 position.
Caption: Protonation equilibrium at the N9 position.
Experimental Determination of pKa
An accurate, experimentally determined pKa is non-negotiable for downstream formulation and ADME studies. Potentiometric titration is the gold-standard method for this determination.[5]
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Preparation of the Analyte Solution:
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Accurately weigh approximately 5-10 mg of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. A mixture of water and a co-solvent like methanol or ethanol (e.g., 1:1 v/v) is often used to ensure solubility across the titration range.[5]
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Add a known concentration of a strong acid (e.g., 0.1 M HCl) to ensure the analyte is fully protonated at the start.
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Titration Setup:
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Calibrate a high-precision pH electrode at three points (e.g., pH 4.0, 7.0, and 10.0).
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Place the analyte solution in a thermostated vessel (e.g., 25 °C) under gentle stirring.
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Use a calibrated auto-burette to add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments.
-
-
Data Acquisition:
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Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Continue the titration until the pH is well past the expected pKa (e.g., up to pH 11-12).
-
-
Data Analysis:
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Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
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Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
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The pKa is the pH value at the half-equivalence point (i.e., when half of the titrant required to reach the equivalence point has been added). Specialized software is often used to refine this calculation from the sigmoidal curve.[6]
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Caption: Workflow for experimental pKa determination.
Section 4: Chemical Stability Profile
Understanding a compound's stability is crucial for defining storage conditions, shelf-life, and formulation strategies. For this molecule, two key areas of concern are the hydrolytic stability of the carbamate ring and the potential for salt disproportionation.
Stability of the Spirocyclic Lactam (Carbamate) Core
Lactam and carbamate rings are susceptible to hydrolysis, particularly under strongly acidic or basic conditions. While generally stable at neutral pH, the rate of degradation can increase at pH extremes.[7][8] Stability studies are essential to define the acceptable pH range for liquid formulations.
Salt Stability and Disproportionation
A significant risk for hydrochloride salts of weakly basic compounds is disproportionation. This is a process where the salt in a suspension or slurry converts to the free base, often precipitating as a less soluble, crystalline form.[9] This can drastically alter the dissolution profile and bioavailability. The stability of the salt form in a suspension is dictated by the pH of the medium relative to the pHmax , which is the pH at which the solubility of the free base and the salt are equal. To prevent disproportionation, the pH of the formulation must be maintained below the pHmax.[9]
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Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 5, 7.4, 9).
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Sample Preparation: Prepare stock solutions of the compound in a suitable solvent and dilute them into each buffer to a final concentration (e.g., 10 µg/mL).
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Incubation: Store aliquots of each sample at various temperatures (e.g., 4°C, 25°C, 40°C) protected from light.
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Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
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Quantification: Analyze the samples using a stability-indicating HPLC-UV method. The method must be able to separate the parent compound from any potential degradants.
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Data Analysis: Plot the percentage of the parent compound remaining against time for each pH and temperature condition to determine the degradation rate and estimate the shelf-life.
Section 5: Synthetic Strategy Overview
While numerous derivatives of the diazaspiro[5.5]undecane core have been reported, the synthesis of the parent 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride can be approached through established organic chemistry principles. A plausible synthetic route would involve the construction of the spirocyclic core followed by functional group manipulation.
A potential strategy could involve a key Michael addition step to form the spirocyclic framework, similar to methods described for related diazaspiro-undecanes.[10] The final step would involve salt formation by treating the free base with hydrochloric acid.
Caption: Generalized synthetic workflow.
Conclusion
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride is a compound built upon a privileged medicinal chemistry scaffold. Its physicochemical properties are dominated by the basic secondary amine at the N9 position and the formation of its hydrochloride salt, which is critical for ensuring adequate aqueous solubility. The carbamate moiety at N3 is essentially non-basic but contributes to the molecule's polarity and hydrogen bonding capacity. A comprehensive understanding and experimental validation of its pKa, stability profile, and solubility are paramount for any drug development program utilizing this core. The protocols and principles outlined in this guide provide a robust framework for researchers to conduct this essential characterization, enabling the rational design of formulations and predictive modeling of in vivo behavior.
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